![molecular formula C23H26N2O2 B3453502 4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B3453502.png)
4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide
Overview
Description
4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide, also known as MPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and maintenance. By inhibiting PARP, this compound causes DNA damage and ultimately leads to cell death in cancer cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development and progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of PARP activity, induction of DNA damage, and activation of apoptotic pathways in cancer cells. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, thereby protecting neurons from damage.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide in lab experiments is its specificity for PARP inhibition, which makes it a valuable tool for studying the role of PARP in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide, including the development of more potent and selective PARP inhibitors, the investigation of this compound's potential use in combination with other anti-cancer drugs, and the exploration of its therapeutic potential in other diseases beyond cancer and neurodegeneration. Additionally, further studies are needed to better understand the mechanisms underlying this compound's effects and to optimize its use in clinical settings.
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent in oncology and neurodegenerative diseases. Its specificity for PARP inhibition makes it a valuable tool for studying the role of PARP in various cellular processes. However, further research is needed to fully understand its mechanisms of action and to optimize its use in clinical settings.
Scientific Research Applications
4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-methyl-N-[(E)-3-(4-methylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-8-10-20(11-9-17)22(26)24-21(16-19-6-4-3-5-7-19)23(27)25-14-12-18(2)13-15-25/h3-11,16,18H,12-15H2,1-2H3,(H,24,26)/b21-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVUAFNNYYYXOD-LTGZKZEYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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